![molecular formula C12H17NO2 B3048446 Ethyl 2-(methyl(phenyl)amino)propionate CAS No. 16955-08-1](/img/structure/B3048446.png)
Ethyl 2-(methyl(phenyl)amino)propionate
Overview
Description
Ethyl 2-(methyl(phenyl)amino)propionate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to an amino propionate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(methyl(phenyl)amino)propionate can be synthesized through various methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 mechanism .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid chlorides and alcohols in the presence of a base . This method is preferred due to its efficiency and the high yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methyl(phenyl)amino)propionate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester into a carboxylic acid and an alcohol in the presence of water.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Reduction: Requires strong reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Yields an alcohol.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Pharmaceutical Intermediates
Ethyl 2-(methyl(phenyl)amino)propionate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of new drugs with enhanced efficacy and reduced side effects. For instance, it can be utilized in the synthesis of antihistamines and other compounds targeting specific receptors in the body, which is vital for developing selective medications with fewer adverse reactions .
1.2 Antihistamine Activity
Research indicates that derivatives of this compound exhibit significant antihistamine properties. These derivatives have been shown to provide rapid relief from allergic reactions without causing sedation, making them suitable for patients who require effective allergy management without the drowsiness associated with traditional antihistamines .
Synthesis of Complex Molecules
2.1 Structure Modification
The compound is often employed as a building block in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, such as acylation and alkylation, to yield more complex structures required in drug discovery . For example, modifications involving amine coupling reactions have been reported, leading to compounds that exhibit enhanced biological activity against cancer cells .
2.2 Peptide Mimics
This compound can also be modified to create peptide mimics that are beneficial in drug design. These mimics can interact with biological targets similarly to natural peptides but may offer improved stability and bioavailability .
Anticancer Research
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of synthesized compounds based on this structure demonstrated potent activity against HeLa cells, with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin . This suggests that further exploration could lead to the development of novel anticancer therapies.
Neurological Applications
In neurological research, derivatives of this compound are being investigated for their potential to modulate neurotransmitter systems. Their ability to selectively bind to certain receptors may open avenues for treating conditions like anxiety and depression without the side effects commonly associated with current treatments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-(methyl(phenyl)amino)propionate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and carboxylic acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(methyl(phenyl)amino)propionate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, this compound is unique due to the presence of the methyl and phenyl groups attached to the amino propionate backbone. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
- Ethyl benzoate
Biological Activity
Ethyl 2-(methyl(phenyl)amino)propionate, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, focusing on its antioxidant, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester group and a methyl(phenyl)amino moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Antioxidant Activity
Antioxidant activity is a significant aspect of this compound's profile. Studies have demonstrated that derivatives of similar structures exhibit varying degrees of free radical scavenging capabilities.
Compound | DPPH Scavenging Activity (%) | Reference |
---|---|---|
This compound | TBD | TBD |
Ascorbic Acid (Control) | 58.2 | |
Compound with Thiophene Moiety | 1.26 times higher than Ascorbic Acid |
In one study, compounds structurally similar to this compound showed DPPH scavenging activities comparable to ascorbic acid, indicating potential as an antioxidant agent .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against different cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A series of derivatives were tested for their inhibitory effects on cancer cell lines, revealing that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics.
Compound | IC50 (µM) | Cell Line | Reference |
---|---|---|---|
This compound | TBD | TBD | TBD |
Doxorubicin (Control) | 2.29 | HeLa Cells | |
Other Derivatives | Various (0.12 - 0.81 mg/mL) | HCT-116 Cells |
In particular, derivatives with modifications at the phenyl ring demonstrated enhanced selectivity and potency against cancer cells while showing lower toxicity to normal cells .
Anti-inflammatory Activity
Research into the anti-inflammatory properties of this compound suggests it may inhibit key inflammatory pathways.
Molecular Docking Studies
Molecular docking studies have indicated that the compound interacts effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation.
Compound | Binding Affinity (kcal/mol) | Target Enzyme | Reference |
---|---|---|---|
This compound | TBD | COX-2 | TBD |
Indomethacin (Control) | TBD | COX-1/COX-2 |
The binding modes observed suggest that structural modifications can enhance the anti-inflammatory efficacy of this compound, making it a candidate for further development as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 2-(N-methylanilino)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10(2)13(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVXCLGNKBHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325807 | |
Record name | Ethyl N-methyl-N-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16955-08-1 | |
Record name | NSC518808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-methyl-N-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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